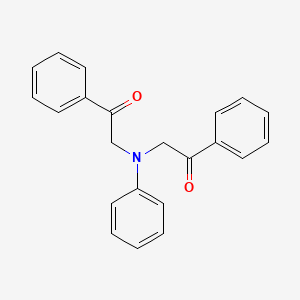

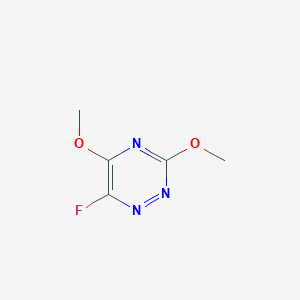

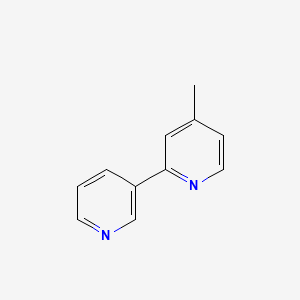

![molecular formula C7H14N2O B1642537 Octahydro-pyrrolo[1,2-a]pyrazin-7-ol CAS No. 96563-78-9](/img/structure/B1642537.png)

Octahydro-pyrrolo[1,2-a]pyrazin-7-ol

Overview

Description

Octahydro-pyrrolo[1,2-a]pyrazin-7-ol is a research chemical . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another synthetic sequence starts with the construction of the piperazine ring through intramolecular 1,4-addition of the unsaturated amino ester or reductive cyclization of the amino keto ester .Molecular Structure Analysis

This compound contains a total of 25 bonds; 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine . It has a molecular weight of 142.2 .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including this compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .Physical And Chemical Properties Analysis

This compound has a molecular weight of 142.2 . It is a solid substance .Scientific Research Applications

Stereoselective Synthesis

A study by Xiaofeng Ma et al. (2013) introduces a highly stereoselective method for synthesizing octahydropyrano[3,2-b]pyrrole derivatives. This synthesis process involves a double reductive amination of pyranose derivatives, leading to the creation of novel fused N-heterobicyclic compounds with high stereoselectivity. Such compounds are crucial for developing pharmaceuticals and complex organic molecules (Ma et al., 2013).

Inhibitors of Apoptosis Proteins (IAP) Antagonists

Research conducted by Zenyu Shiokawa et al. (2013) on octahydropyrrolo[1,2-a]pyrazine derivatives, specifically T-3256336, has shown potent antagonistic activity against IAP proteins. These findings are instrumental in the development of new cancer therapies targeting apoptosis pathways. The study also addresses overcoming multidrug resistance by modifying the scaffold to improve membrane permeability across MDR1-expressing cells (Shiokawa et al., 2013).

Catalysis and Green Chemistry

A novel acidic ionic liquid based on 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate has been developed for the synthesis of biologically active compounds, demonstrating the utility of octahydro-pyrrolo[1,2-a]pyrazin-7-ol derivatives in catalysis and green chemistry. This approach offers advantages like high yields, short reaction times, and the use of inexpensive and easily preparable catalysts, which are significant for sustainable chemical processes (Shirini et al., 2017).

Optoelectronic Materials

A study by Weijiang Ying et al. (2014) on pyrido[3,4-b]pyrazine-based organic sensitizers for dye-sensitized solar cells (DSSCs) underscores the application of this compound derivatives in the development of efficient and stable optoelectronic materials. The research highlights how modifications to the molecular structure can significantly enhance the performance of DSSCs, offering insights into the design of new materials for solar energy conversion (Ying et al., 2014).

Antibacterial Agents

Pyrrolamides, a novel class of antibacterial agents targeting DNA gyrase, have been identified through fragment-based lead generation. These compounds, derived from this compound derivatives, demonstrate potent in vitro activity against various pathogens, including meticillin-resistant Staphylococcus aureus. This discovery opens up new avenues for the development of antibiotics targeting DNA gyrase, an essential enzyme in bacteria (Eakin et al., 2011).

Mechanism of Action

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to induce a variety of biological responses .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s density is reported to be 118±01 g/cm3 (20 °C, 760 mmHg), and it has a boiling point of 2640±350 °C (760 mmHg) . These properties may influence its bioavailability.

Result of Action

Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

Pyrrolopyrazine derivatives, including Octahydro-pyrrolo[1,2-a]pyrazin-7-ol, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVMRQREBYGIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(CC2CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

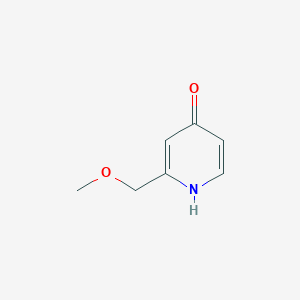

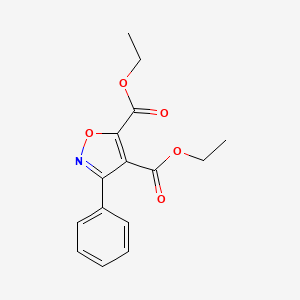

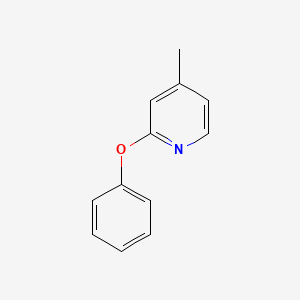

![ethyl 2-methylsulfanyl-7-oxo-4H-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B1642491.png)

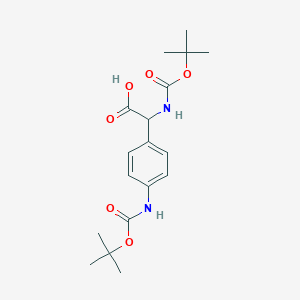

![(2R,3S)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-[1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl]propionic acid](/img/structure/B1642506.png)